molecular formula C8H9ClN2O2S B3431801 2-(3-Chloropropanamido)thiophene-3-carboxamide CAS No. 929973-98-8

2-(3-Chloropropanamido)thiophene-3-carboxamide

Cat. No.: B3431801
CAS No.: 929973-98-8
M. Wt: 232.69 g/mol
InChI Key: ZVQRKXCWWIVCSS-UHFFFAOYSA-N
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Description

2-(3-Chloropropanamido)thiophene-3-carboxamide is a thiophene-derived compound characterized by a chloropropanamido substituent at the 2-position and a carboxamide group at the 3-position of the thiophene ring. A closely related analogue, 2-(3-Chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 302936-04-5), features a saturated benzothiophene ring system, with a molecular weight of 286.77 g/mol and slight solubility in chloroform, methanol, and DMSO . This compound is utilized in research contexts, though its exact biological targets remain unspecified.

Properties

IUPAC Name

2-(3-chloropropanoylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c9-3-1-6(12)11-8-5(7(10)13)2-4-14-8/h2,4H,1,3H2,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQRKXCWWIVCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207950
Record name 2-[(3-Chloro-1-oxopropyl)amino]-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929973-98-8
Record name 2-[(3-Chloro-1-oxopropyl)amino]-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929973-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Chloro-1-oxopropyl)amino]-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Table 1: Structural Comparison of Thiophene-3-carboxamide Derivatives
Compound Name Substituents (Position) Ring System Molecular Weight (g/mol) Key Functional Groups
2-(3-Chloropropanamido)thiophene-3-carboxamide 3-Chloropropanamido (2), Carboxamide (3) Thiophene ~214.66* Chloropropanamido, Carboxamide
Compound 92a () 2-Cyanoacetamido (2), Carboxamide (3) Thiophene (4,5-dimethyl) Not reported Cyanoacetamido, Carboxamide
Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate () 2-Chloropropanamido (2), Ethyl ester (3), 5-Ethyl Thiophene 289.78 Chloropropanamido, Ester
A17 () Cyclopropanecarbonyl-amino (2), Hydroxy (6) Benzothiophene Not reported Cyclopropanecarbonyl, Dicarboxamide

*Calculated based on molecular formula C₇H₈ClN₂O₂S.

Key Observations :

  • The chloropropanamido group at position 2 distinguishes the target compound from cyanoacetamido (Compound 92a) and cyclopropanecarbonyl (A17) analogues, influencing electronic properties and steric interactions .

Physicochemical Properties

Table 2: Solubility and Stability Profiles
Compound Name Solubility Stability Notes
2-(3-Chloropropanamido)-tetrahydrobenzothiophene-3-carboxamide () Slight in chloroform, methanol, DMSO Stable at room temperature
Compound 92a () Not reported Likely polar due to cyano and carboxamide groups
Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate () Likely organic-soluble (ester group) Stable for shipping at room temperature

Analysis :

  • Ester derivatives () are more lipophilic, favoring membrane permeability in biological systems .
Table 3: Reported Bioactivities of Analogues
Compound Name Biological Activity Assay/Method Key Findings
Compound 13 () Tau aggregation inhibition Thioflavin T fluorescence Moderate inhibition (~40% at 10 μM)
Compound 92a () Antioxidant (DPPH, nitric oxide scavenging) In vitro radical scavenging 56.9% NO scavenging at 100 μM
A17 () Not reported (synthetic intermediate) N/A Used in further derivatization

Insights :

  • Thiophene-3-carboxamides with polar substituents (e.g., hydroxyimino, fluorophenyl in ) show promise in neurodegenerative disease models .
  • Antioxidant activity in Compound 92a highlights the role of electron-withdrawing groups (cyano, carboxamide) in radical scavenging .
  • The chloropropanamido group in the target compound may confer unique reactivity or binding interactions, though direct bioactivity data are lacking.

Biological Activity

2-(3-Chloropropanamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₉ClN₂O₂S, and it features a thiophene ring substituted with a chloropropanamide group. The presence of chlorine and the amide functional group are critical for its biological activity.

PropertyValue
IUPAC Name2-(3-chloropropanoylamino)thiophene-3-carboxamide
Molecular Weight232.69 g/mol
CAS Number929973-98-8

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In a study focusing on its cytotoxic effects, this compound was found to inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma). The compound's mechanism of action may involve the inhibition of specific tyrosine kinases, such as VEGFR-2, which plays a crucial role in tumor angiogenesis .

Case Study: Cytotoxicity Assessment

In a recent cytotoxicity assessment, the compound demonstrated an IC₅₀ value comparable to established chemotherapeutics, indicating its potential as a lead compound in cancer therapy. Flow cytometry analysis revealed that treatment with this compound led to significant cell cycle arrest at the G2/M phase and increased apoptosis in treated cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer cell proliferation.
  • Receptor Modulation : It could modulate receptors associated with cellular growth and survival pathways, leading to reduced viability of cancer cells.

Comparison with Related Compounds

When compared to similar thiophene derivatives, such as 2-(2-Chloropropanamido)thiophene-3-carboxamide, this compound shows enhanced biological activity due to its specific substitution pattern which affects its chemical reactivity and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chloropropanamido)thiophene-3-carboxamide
Reactant of Route 2
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